![molecular formula C11H9N3O3S B11103257 4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11103257.png)
4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and stringent quality control measures would ensure consistent production standards .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, under mild acidic conditions.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Various halogenated derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antitumor agent.
Biological Studies: Used in studies to understand the mechanism of action of thiazole derivatives in biological systems.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitumor effects . The thiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in medicinal chemistry and industrial research .
Properties
Molecular Formula |
C11H9N3O3S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9N3O3S/c1-7-2-3-8(6-9(7)14(16)17)10(15)13-11-12-4-5-18-11/h2-6H,1H3,(H,12,13,15) |
InChI Key |
XPOYZQDQWWSAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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